Ethyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. The InChI code for the related compound “2-(2,4-Dichlorophenoxy)ethylamine” is 1S/C10H13Cl2NO/c1-2-13-5-6-14-10-4-3-8 (11)7-9 (10)12/h3-4,7,13H,2,5-6H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. For the related compound “2-(2,4-Dichlorophenoxy)ethylamine”, it has a molecular weight of 234.12 .Scientific Research Applications
Antibacterial and Antifungal Applications
Research on compounds with similar structural motifs, such as thiazoles and benzothiazoles, has shown significant antibacterial and antifungal activities. For example, the synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole demonstrated biological activity against common bacteria, suggesting potential for antimicrobial drug development (Khalid A. Al-badrany, A. Mohammed, Yuosra K. Alasadi, 2019). Similarly, novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids were discovered as CRTh2 receptor antagonists, highlighting the chemical versatility and therapeutic potential of related structures (J. Pothier, M. Riederer, Oliver Peter, X. Leroy, A. Valdenaire, C. Gnerre, H. Fretz, 2012).
Environmental Degradation Studies
Compounds related to Ethyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate are also studied for their environmental degradation pathways. For instance, the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes was examined, providing insights into the environmental fate and breakdown products of similar compounds (Yunfu. Sun, J. Pignatello, 1993).
Organic Synthesis and Chemical Reactions
Research in organic synthesis often explores the reactivity and transformation of various functional groups present in compounds similar to Ethyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate. For example, studies on the synthesis of ethyl (1,2-benzisothiazol-3-yl)cyanoacetate and its derivatives provide valuable knowledge on chemical reactivity and potential synthetic applications (D. L. Carrington, K. Clarke, C. G. Hughes, R. M. Scrowston, 1972).
Antioxidant Capacity and Biochemical Studies
Compounds with benzothiazole and related structures have been investigated for their antioxidant capacities, demonstrating the chemical diversity and biological relevance of these molecules. For instance, ABTS radical cation-based assays used for antioxidant capacity measurement provide insights into reaction pathways and the stability of these compounds (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).
properties
IUPAC Name |
ethyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O6S2/c1-2-29-18(26)9-24-14-5-4-12(32(22,27)28)8-16(14)31-19(24)23-17(25)10-30-15-6-3-11(20)7-13(15)21/h3-8H,2,9-10H2,1H3,(H2,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPMIXUCNQGQKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
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